molecular formula C13H18N2O2 B8663528 Methyl 3-(4-aminopiperidin-1-yl)benzoate

Methyl 3-(4-aminopiperidin-1-yl)benzoate

Cat. No.: B8663528
M. Wt: 234.29 g/mol
InChI Key: DDQONMGSYVCWQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-(4-aminopiperidin-1-yl)benzoate is a piperidine-substituted benzoate derivative characterized by a meta-substituted 4-aminopiperidine ring attached to a methyl ester group. Its synthesis typically involves nucleophilic substitution or coupling reactions, as exemplified by the preparation of its fluorinated analog (see Section 2.1) .

Properties

Molecular Formula

C13H18N2O2

Molecular Weight

234.29 g/mol

IUPAC Name

methyl 3-(4-aminopiperidin-1-yl)benzoate

InChI

InChI=1S/C13H18N2O2/c1-17-13(16)10-3-2-4-12(9-10)15-7-5-11(14)6-8-15/h2-4,9,11H,5-8,14H2,1H3

InChI Key

DDQONMGSYVCWQU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC=C1)N2CCC(CC2)N

Origin of Product

United States

Comparison with Similar Compounds

Methyl 3-(4-aminopiperidin-1-yl)-5-fluorobenzoate

Structural Differences : A fluorine atom is introduced at the 5-position of the benzoate ring.
Synthesis : Synthesized via a three-step procedure starting from methyl 5-fluoro-3-(4-hydroxypiperidin-1-yl)benzoate, yielding 35% overall. The fluorination likely enhances metabolic stability and alters electronic properties .
Physical Properties :

  • Molecular formula: Not explicitly stated but inferred as C₁₃H₁₆FN₂O₂ (based on parent compound + fluorine).
  • ¹H NMR (400 MHz, CDCl₃): Key peaks include δ 3.90 (s, CO₂Me) and aromatic protons at δ 6.76–7.52 .
    Applications : Fluorine substitution may improve bioavailability and binding affinity in drug candidates.

Benzyl 4-aminopiperidine-1-carboxylate

Structural Differences : Replaces the methyl ester with a benzyl ester and lacks the benzoate meta-substitution.
Physical Properties :

  • Molecular formula: C₁₃H₁₈N₂O₂.
  • Molar mass: 234.29 g/mol.
  • Form: Powder; melting point: 68°C .
    Safety Profile :
  • Insufficient toxicological data; requires stringent PPE (e.g., NIOSH/MSHA respirators, chemical-resistant gloves) during handling .
    Functional Implications : The benzyl ester may confer higher lipophilicity but lower hydrolytic stability compared to methyl esters.

Methyl 4-[(4-aminopiperidin-1-yl)methyl]benzoate Dihydrochloride

Structural Differences : Incorporates a methylene linker between the piperidine and benzoate, with substitution at the para position.
Physical Properties :

  • Molecular formula: C₁₄H₂₁Cl₂N₂O₂ (dihydrochloride salt).
  • Salt form enhances water solubility, critical for in vivo applications . Synthesis: Not detailed in evidence but likely involves reductive amination or alkylation steps.

Methyl 3-[(4-aminopiperidin-1-yl)methyl]benzoate Dihydrochloride

Structural Differences : Meta-substituted methylene-linked analog of the target compound.
Physical Properties :

  • Molecular formula: C₁₄H₂₁Cl₂N₂O₂.
  • CAS: 1286274-25-6 .

Comparative Data Table

Compound Name Molecular Formula Molar Mass (g/mol) Physical Form Melting Point (°C) Key Structural Features Synthesis Yield (if reported)
Methyl 3-(4-aminopiperidin-1-yl)benzoate C₁₃H₁₈N₂O₂ (inferred) ~234.3 Not reported Not reported Meta-substituted, direct piperidine link Not reported
Methyl 3-(4-aminopiperidin-1-yl)-5-fluorobenzoate C₁₃H₁₆FN₂O₂ ~266.3 Solid Not reported 5-Fluoro substitution 35% (three steps)
Benzyl 4-aminopiperidine-1-carboxylate C₁₃H₁₈N₂O₂ 234.29 Powder 68 Benzyl ester, no benzoate substitution Not reported
Methyl 4-[(4-aminopiperidin-1-yl)methyl]benzoate dihydrochloride C₁₄H₂₁Cl₂N₂O₂ 332.24 Solid Not reported Para-substituted, methylene linker Not reported

Key Findings and Implications

Substituent Effects : Fluorination (Section 2.1) improves stability and electronic properties, while para vs. meta substitution (Section 2.3 vs. 2.4) alters receptor binding specificity.

Salt vs. Free Base : Dihydrochloride salts (Sections 2.3, 2.4) enhance solubility but may require adjustments in formulation .

Safety Considerations : Benzyl derivatives (Section 2.2) demand rigorous PPE due to uncharacterized toxicity .

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